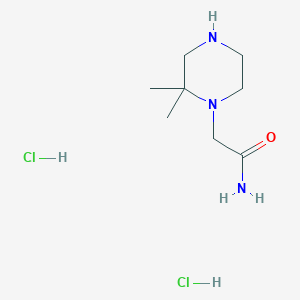

2-(2,2-Dimethylpiperazin-1-yl)-acetamide dihydrochloride

説明

Synthesis Analysis

The synthesis of related compounds to 2-(2,2-Dimethylpiperazin-1-yl)-acetamide dihydrochloride has been explored in the context of developing inotropic agents and other pharmacologically active substances. One study describes the synthesis of a series of 2-(4-substitutedbenzylpiperazin-1-yl)-N-(2-oxo-2,3-dihydrobenzooxazol-6-yl)acetamides, which were evaluated for their positive inotropic effects. These compounds were synthesized for the purpose of measuring left atrial stroke volume in isolated rabbit hearts, with one compound, in particular, showing a significant increase in stroke volume compared to the standard drug milrinone .

Another study focused on the synthesis of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, which was achieved by reacting 1-phenylpiperazine with 2-chloro-N-(pyrazin-2-yl)acetamide in the presence of sodium hydroxide. The structure of the synthesized compound was confirmed using various spectroscopic methods, including IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis .

Molecular Structure Analysis

The molecular structure of compounds related to 2-(2,2-Dimethylpiperazin-1-yl)-acetamide dihydrochloride is characterized by the presence of a piperazine ring, which is a common feature in many pharmacologically active molecules. The studies provided do not directly analyze the molecular structure of 2-(2,2-Dimethylpiperazin-1-yl)-acetamide dihydrochloride, but they do provide insights into the structural characterization of similar compounds. For instance, the synthesized compounds in the first study likely possess a complex structure with a benzooxazole ring attached to the piperazine moiety . In the second study, the structure of the synthesized compound was thoroughly characterized, confirming the presence of the phenylpiperazine and pyrazinylacetamide moieties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds related to 2-(2,2-Dimethylpiperazin-1-yl)-acetamide dihydrochloride typically involve nucleophilic substitution reactions where a piperazine derivative reacts with an activated acyl chloride or similar electrophilic compound. In the second study, the reaction between 1-phenylpiperazine and 2-chloro-N-(pyrazin-2-yl)acetamide in an alkaline environment is an example of such a nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not directly discussed in the provided studies. However, based on the structural characteristics of the compounds, one can infer that they are likely to be solid at room temperature and may exhibit varying solubility in different solvents, depending on the nature of the substituents on the piperazine ring. The presence of the acetamide group suggests potential for hydrogen bonding, which could affect their solubility and bioavailability .

Relevant Case Studies

The studies provided do not include case studies in the traditional sense but do present in vitro and in vivo evaluations of the synthesized compounds. In the first study, the inotropic effects of the compounds were assessed using isolated rabbit hearts, which is a relevant model for studying cardiac function . The second study evaluated the antioxidant, analgesic, and anti-inflammatory activities of the synthesized compound through in vitro DPPH radical scavenging activity assays and in vivo animal models, providing a practical application of the compound in a biological context .

科学的研究の応用

Positive Inotropic Activity

Compounds similar to 2-(2,2-Dimethylpiperazin-1-yl)-acetamide dihydrochloride have been synthesized and evaluated for their positive inotropic activity. This activity is measured by the stroke volume in isolated rabbit heart preparations. One such compound demonstrated a significant increase in stroke volume, indicating potential use in treatments requiring enhanced cardiac contractility (Wu et al., 2012).

Anticonvulsant Properties

Studies have explored derivatives of similar compounds for their potential anticonvulsant properties. For instance, certain S-acetamide derivatives were synthesized and evaluated as anticonvulsants. These compounds showed moderate activity in a pentylenetetrazole-induced seizure model in rats, suggesting their utility in managing seizure disorders (Severina et al., 2020).

Antimicrobial and Antifungal Activity

Compounds structurally similar to 2-(2,2-Dimethylpiperazin-1-yl)-acetamide dihydrochloride have been investigated for their antimicrobial and antifungal activities. For instance, certain N-acetamide derivatives demonstrated effective antimicrobial properties against pathogenic bacteria and Candida species (Mokhtari & Pourabdollah, 2013).

Anticancer Activity

Research has also been conducted on similar compounds for their potential anticancer activities. Some N-acetamide derivatives showed notable activity against various cancer cell lines, particularly melanoma types, indicating a potential role in cancer therapy (Duran & Demirayak, 2012).

Safety and Hazards

The safety and hazards of “2-(2,2-dimethylpiperazin-1-yl)ethan-1-ol” include hazard statements H318-H312-H332-H315-H335-H302 . Precautionary statements include P280-P305+P351+P338-P310-P280-P302+P352-P312-P322-P363-P501-P261-P271-P304+P340-P312-P264-P270-P301+P312-P330-P501-P264-P280-P302+P352-P321-P332+P313-P362 .

作用機序

Target of Action

It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the broad potential of piperazine derivatives.

Mode of Action

Piperazine derivatives are known to interact with their targets in various ways, often leading to changes in cellular signaling and function .

Biochemical Pathways

Piperazine derivatives, however, are known to influence a wide range of biological and pharmaceutical activities .

Result of Action

It is known that piperazine derivatives can have a wide range of biological and pharmaceutical effects .

特性

IUPAC Name |

2-(2,2-dimethylpiperazin-1-yl)acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.2ClH/c1-8(2)6-10-3-4-11(8)5-7(9)12;;/h10H,3-6H2,1-2H3,(H2,9,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLSMMMTWHGLMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1CC(=O)N)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Dimethylpiperazin-1-yl)-acetamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

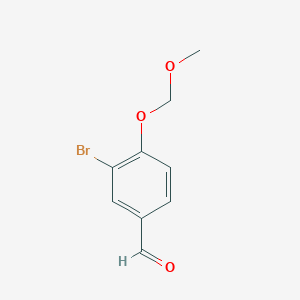

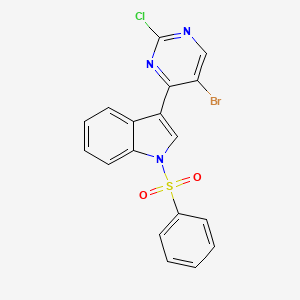

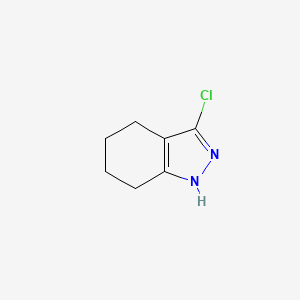

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3034373.png)

![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B3034374.png)

![3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B3034377.png)

![1-Chloro-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B3034380.png)

![5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid](/img/structure/B3034384.png)